5-benzoyl-3-(benzenesulfonyl)-N2-(3,5-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a thienyl ring substituted with amino, phenylsulfonyl, and phenylmethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thienyl core, followed by the introduction of the amino, phenylsulfonyl, and phenylmethanone groups through various substitution reactions. Common reagents used in these steps include thionyl chloride, aniline derivatives, and sulfonyl chlorides, under conditions such as reflux and the use of catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups, leading to the formation of nitroso or sulfoxide derivatives. Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a sulfide or thiol. Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions: Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents. Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties. Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets. Industry: It is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to changes in cellular processes. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds::
- 4,4’-Dichlorobenzophenone: Shares structural similarities with the phenylmethanone group.
- Vanillin acetate: Contains aromatic rings and functional groups that allow for similar chemical reactions.
Uniqueness: The unique combination of amino, phenylsulfonyl, and thienyl groups in 3-Amino-5-[(3,5-dimethylphenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone] imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-16-13-17(2)15-19(14-16)27-25-24(32(29,30)20-11-7-4-8-12-20)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFCJSWWWEBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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